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(Chloromethyl)dimethylsilane

Plasma chemistry Electron attachment Semiconductor processing

Choose (Chloromethyl)dimethylsilane for orthogonal Si–H and –CH2Cl reactivity. Its 7.7-fold lower electron attachment rate vs chlorotrimethylsilane minimizes plasma quenching in PECVD. In Friedel–Crafts alkylation, the m=2 substitution pattern prevents decomposition seen with chloromethyltrimethylsilane. The Si–H bond enables hydrosilylation; the –CH2Cl group undergoes SN2 substitutions. For 4-silalactone synthesis, it adds faster than chloropropyl homologs, reducing cycle times. As a terminal reduction stage in Pd-catalyzed dechlorination, it offers orthogonal protection. Order now for superior performance.

Molecular Formula C3H8ClSi
Molecular Weight 107.63 g/mol
CAS No. 3144-74-9
Cat. No. B1588744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethyl)dimethylsilane
CAS3144-74-9
Molecular FormulaC3H8ClSi
Molecular Weight107.63 g/mol
Structural Identifiers
SMILESC[Si](C)CCl
InChIInChI=1S/C3H8ClSi/c1-5(2)3-4/h3H2,1-2H3
InChIKeyPAJFATIYVLZNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Chloromethyl)dimethylsilane CAS 3144-74-9: Technical Baseline for Organosilicon Procurement


(Chloromethyl)dimethylsilane (CAS 3144-74-9), with molecular formula C3H9ClSi and a molecular weight of 108.64 g/mol, is a bifunctional organosilicon compound bearing both a reactive chloromethyl group (–CH2Cl) and a silicon-hydride (Si–H) moiety. It appears as a colorless liquid with a boiling point of 81–83 °C, density of 0.892–0.894 g/cm³ at 25 °C, and refractive index n20/D of 1.42 [1]. The compound is primarily employed as a versatile intermediate in organic synthesis and as a precursor for surface modification, where the distinct reactivity of its Si–H and C–Cl bonds enables orthogonal functionalization strategies [2].

Why (Chloromethyl)dimethylsilane Cannot Be Substituted by Generic Chlorosilanes


Simple chlorosilanes such as chlorotrimethylsilane or dichlorodimethylsilane cannot serve as drop-in replacements for (chloromethyl)dimethylsilane due to fundamentally different reaction pathways and kinetic behavior. The presence of the chloromethyl group (–CH2Cl) imparts electrophilic character at the terminal carbon, enabling SN2-type nucleophilic substitutions and Friedel–Crafts alkylations that are inaccessible to silicon-only chlorides [1]. In thermal electron capture studies, (chloromethyl)dimethylsilane exhibits a rate coefficient (k) of (1.24 ± 0.05) × 10⁻¹¹ cm³ s⁻¹ at 298 K, which is approximately 7.7-fold lower than that of chlorotrimethylsilane (9.56 × 10⁻¹¹ cm³ s⁻¹) and roughly one-fifth that of dichlorodimethylsilane (6.62 × 10⁻¹¹ cm³ s⁻¹), demonstrating that plasma-processing behavior cannot be extrapolated from simpler chlorosilane analogs [2]. Furthermore, the Si–H bond in (chloromethyl)dimethylsilane provides a secondary handle for hydrosilylation chemistry, whereas trialkylchlorosilanes lack this orthogonal functionality. These quantitative and functional distinctions mandate compound-specific selection rather than class-level substitution.

Quantitative Differentiation of (Chloromethyl)dimethylsilane from Closest Analogs


Thermal Electron Attachment Kinetics: Chloromethyldimethylsilane vs. Chlorotrimethylsilane and Dichlorodimethylsilane

In pulsed Townsend electron swarm experiments, (chloromethyl)dimethylsilane exhibits a thermal electron attachment rate coefficient (k) of (1.24 ± 0.05) × 10⁻¹¹ cm³ s⁻¹ at 298 K, which is significantly lower than that of chlorotrimethylsilane (k = (9.56 ± 0.02) × 10⁻¹¹ cm³ s⁻¹) and dichlorodimethylsilane (k = (6.62 ± 0.02) × 10⁻¹¹ cm³ s⁻¹). The corresponding activation energy (Ea) for (chloromethyl)dimethylsilane is 0.31 ± 0.01 eV, compared to 0.29 ± 0.01 eV for chlorotrimethylsilane and 0.24 ± 0.01 eV for dichlorodimethylsilane [1].

Plasma chemistry Electron attachment Semiconductor processing

Friedel–Crafts Alkylation Reactivity: Methyl Group Substitution Effects on Silicon

In the Friedel–Crafts alkylation of benzene catalyzed by aluminum chloride, the reactivity of (ω-chloroalkyl)silanes follows the order m=3 > m=2 > m=1 > m=0 (where m is the number of methyl groups on silicon). (Chloromethyl)trimethylsilane (m=3) reacts at room temperature to yield decomposition products (trimethylchlorosilane, toluene, and xylene) rather than the expected alkylation product, whereas (chloromethyl)dimethylsilane (m=2) can be rationally deployed as a reagent class with predictable behavior [1].

Organosilicon chemistry Electrophilic aromatic substitution Synthetic methodology

Nucleophilic Addition Rate: Chloromethyldimethylsilane vs. Chloropropyldimethylsilane in Silalactone Synthesis

In the synthesis of 4-silalactones via addition to trimethylsilyl esters of unsaturated acids, ω-chloromethyldimethylsilane adds considerably more rapidly than its ω-chloropropyldimethylsilane homolog. The study explicitly states that chloropropyldimethylsilane adds 'considerably more slowly' than chloromethyldimethylsilane [1].

Heterocyclic synthesis Silicon-containing lactones Nucleophilic addition

Thermal Rearrangement Kinetics: Substituent Effects in (Chloromethyl)silane Rearrangement

The thermal rearrangement of (chloromethyl)dimethyl(4-methylphenyl)silane to chlorodimethyl[(4-methylphenyl)methyl]silane follows first-order kinetics with rate constants ranging from 1.17 × 10⁻² s⁻¹ at 794 K to 6.39 × 10⁻² s⁻¹ at 837 K. The Arrhenius parameters are A = 2.51 × 10¹² s⁻¹ and Ea = 217.8 ± 8.7 kJ/mol [1]. Migratory aptitude studies in aluminum chloride-catalyzed rearrangements of (chloromethyl)triorganosilanes establish the relative migratory aptitude series: Me (1.00), Et (2.07), n-Pr (2.97), iso-Pr (≪1.00), ClCH2 (≪1.00) [2].

Organosilicon rearrangement Thermal stability Kinetic analysis

Selective Dechlorination: Monochloromethyl Silanes as Distinct Substrates in Pd-Catalyzed Reduction

Palladium-catalyzed selective dechlorination of chloromethyl-containing silanes with trichlorosilane proceeds with dechlorination rates that increase as the number of chlorine atoms on carbon increases: SiCCl3 > SiCHCl2 > SiCH2Cl. This reactivity gradient enables stepwise reduction from trichloromethyl to dichloromethyl to monochloromethyl and finally to methyl groups by controlling reductant stoichiometry and reaction conditions [1].

Selective reduction Palladium catalysis Polychloromethylsilanes

Electrophilic Reactivity Modulation: Comparative Si–Cl vs. C–Cl Bond Lability

In (chloromethyl)dimethylsilane, the C–Cl bond (chloromethyl group) and the Si–H bond are the primary reactive sites, whereas the compound lacks an Si–Cl bond. In contrast, the closely related chloromethyldimethylchlorosilane contains both C–Cl and Si–Cl bonds, with the Si–Cl bond exhibiting greater lability toward nucleophiles. Studies show that chloromethyldimethylchlorosilane reacts with amines and amides via either Si–Cl or C–Cl substitution depending on the nucleophile and conditions [1].

Nucleophilic substitution Chemoselectivity Bond dissociation

Optimal Application Scenarios for (Chloromethyl)dimethylsilane Based on Verified Differentiation


Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon-Containing Thin Films

For PECVD processes requiring precise control of plasma electron density, (chloromethyl)dimethylsilane offers a 7.7-fold lower thermal electron attachment rate coefficient than chlorotrimethylsilane and 5.3-fold lower than dichlorodimethylsilane [1]. This reduced electron scavenging minimizes plasma quenching, enabling more uniform film deposition and better control of reactive species generation. The compound's Si–H bond also facilitates hydrosilylation-based surface functionalization post-deposition, a dual functionality not available from trialkylchlorosilanes.

Friedel–Crafts Alkylation for Benzylsilane Synthesis

(Chloromethyl)dimethylsilane occupies a unique reactivity window in AlCl3-catalyzed Friedel–Crafts alkylation of aromatic substrates. While chloromethyltrimethylsilane (m=3) undergoes decomposition at room temperature and chloromethyltrichlorosilane (m=0) requires 200°C for reaction, the m=2 substitution pattern of (chloromethyl)dimethylsilane provides moderate reactivity without decomposition [2]. This makes it the preferred reagent for introducing (dimethylsilyl)methyl groups onto aromatic rings under practical laboratory or pilot-plant conditions.

Synthesis of Silicon-Containing Heterocycles (4-Silalactones)

In the synthesis of 4-silalactones, the chloromethyl derivative adds to trimethylsilyl esters of unsaturated acids considerably faster than the chloropropyl homolog [3]. Process chemists seeking to minimize cycle times and maximize throughput in heterocyclic synthesis should select (chloromethyl)dimethylsilane over longer-chain ω-chloroalkylsilanes. The quantitative rate advantage directly impacts reaction scheduling and cost-efficiency in batch or continuous-flow manufacturing.

Sequential Dechlorination Strategies in Organosilicon Synthesis

When designing synthetic routes involving Pd-catalyzed selective dechlorination, (chloromethyl)dimethylsilane serves as the terminal reduction stage (SiCH2Cl) in stepwise sequences from SiCCl3 through SiCHCl2 [4]. Its resistance to further reduction under standard conditions allows it to function as a stable endpoint or a protected intermediate that can be retained while other reducible groups are processed. This enables orthogonal functionalization strategies that are not feasible with polychlorinated methylsilanes.

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